molecular formula C13H19Cl2N3S B2917383 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride CAS No. 1052551-34-4

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride

Cat. No.: B2917383
CAS No.: 1052551-34-4
M. Wt: 320.28
InChI Key: SLGSODXDABBZMR-UHFFFAOYSA-N
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Description

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The compound 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The compound interacts with its targets, the dopamine and serotonin receptors, by binding to them and blocking their activity. This results in a decrease in the transmission of dopamine and serotonin signals, which can help to alleviate symptoms of certain psychiatric disorders .

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which are involved in mood regulation, reward, and cognition. By blocking these receptors, the compound can alter the functioning of these pathways and their downstream effects .

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the drug-like properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). It suggests that the compound may have acceptable bioavailability.

Result of Action

It is known that dopamine and serotonin antagonists can have various effects at the cellular level, including changes in neurotransmitter release, receptor expression, and intracellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride typically involves the reaction of 2-aminobenzothiazole with 1-(2-chloroethyl)piperazine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification methods. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole dihydrochloride stands out due to its unique benzothiazole structure combined with a piperazine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple neurotransmitter receptors makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-(1-piperazin-1-ylethyl)-1,3-benzothiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.2ClH/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13;;/h2-5,10,14H,6-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGSODXDABBZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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